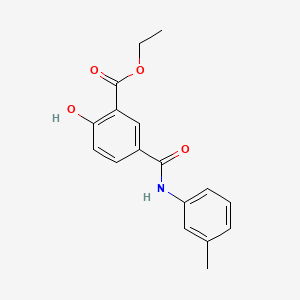
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a hydroxy group, a methylphenyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to increase yield and reduce reaction time. The industrial process would also focus on purification techniques to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aromatic ring can also engage in π-π interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methylphenyl group.
Salicylic acid derivatives: Compounds with similar hydroxybenzoic acid structures but different substituents.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((3-methylphenyl)amino)carbonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
38507-89-0 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-[(3-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(21)14-10-12(7-8-15(14)19)16(20)18-13-6-4-5-11(2)9-13/h4-10,19H,3H2,1-2H3,(H,18,20) |
Clave InChI |
NGBIRGZZZIBUMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


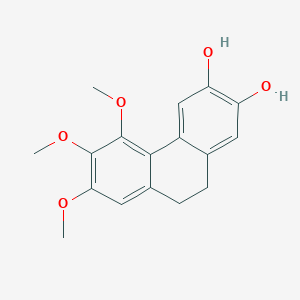

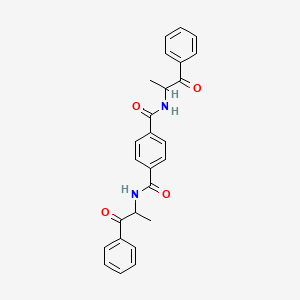
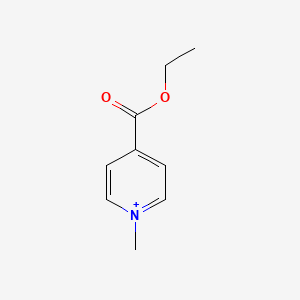
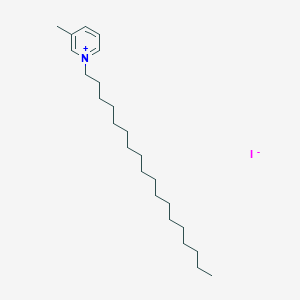
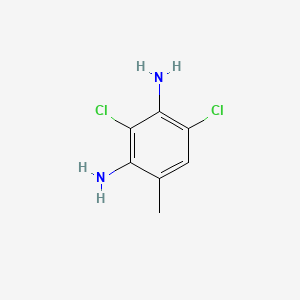
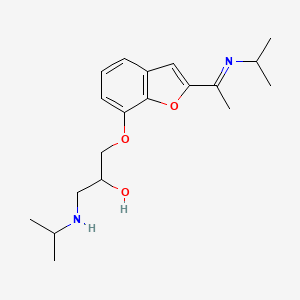

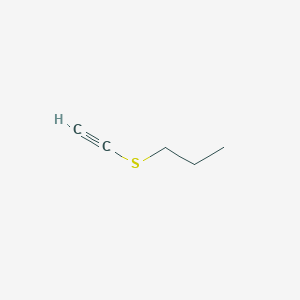
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
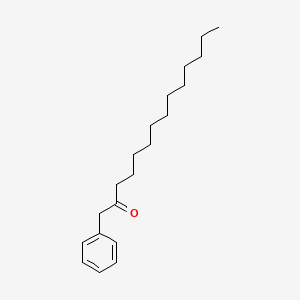
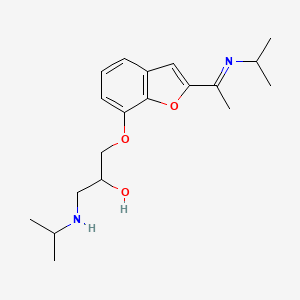
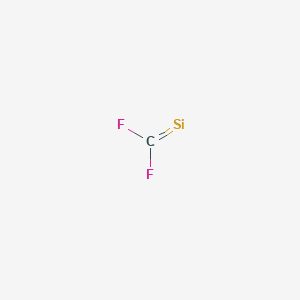
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
